molecular formula C8H10BrNOS B1293082 2-bromo-N-(thien-2-ylmethyl)propanamide CAS No. 1119451-50-1

2-bromo-N-(thien-2-ylmethyl)propanamide

Cat. No.: B1293082
CAS No.: 1119451-50-1
M. Wt: 248.14 g/mol
InChI Key: WQAIZKVMDOWXJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(thien-2-ylmethyl)propanamide typically involves the bromination of N-(thien-2-ylmethyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general reaction scheme can be represented as follows:

    Starting Material: N-(thien-2-ylmethyl)propanamide

    Reagent: Bromine (Br2)

    Solvent: An appropriate organic solvent such as dichloromethane (CH2Cl2)

    Reaction Conditions: The reaction is usually conducted at low temperatures to control the reactivity of bromine and to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems and reactors allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(thien-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation: Oxidative reactions can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted derivatives of the original compound.

    Reduction: The major products are the corresponding amines or alcohols.

    Oxidation: The major products are sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-N-(thien-2-ylmethyl)propanamide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(thien-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(thien-2-ylmethyl)acetamide
  • 2-Bromo-N-(thien-2-ylmethyl)butanamide
  • 2-Bromo-N-(thien-2-ylmethyl)pentanamide

Uniqueness

2-Bromo-N-(thien-2-ylmethyl)propanamide is unique due to its specific substitution pattern and the presence of the thienyl group. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. The thienyl group enhances the compound’s ability to interact with biological targets, making it a valuable tool in biochemical research .

Properties

IUPAC Name

2-bromo-N-(thiophen-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAIZKVMDOWXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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